Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)- Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18435396
InChI: InChI=1S/C13H10N2O3S/c1-6-5-9-8(3-4-10(17)18-9)12-11(6)15-13(19-12)14-7(2)16/h3-5H,1-2H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.30 g/mol

Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-

CAS No.:

Cat. No.: VC18435396

Molecular Formula: C13H10N2O3S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)- -

Specification

Molecular Formula C13H10N2O3S
Molecular Weight 274.30 g/mol
IUPAC Name N-(4-methyl-7-oxopyrano[2,3-g][1,3]benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C13H10N2O3S/c1-6-5-9-8(3-4-10(17)18-9)12-11(6)15-13(19-12)14-7(2)16/h3-5H,1-2H3,(H,14,15,16)
Standard InChI Key AVCULJJFDVMTRT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC(=O)O2)C3=C1N=C(S3)NC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound, systematically named N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)acetamide, has the molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.30 g/mol. Its structure integrates a benzothiazole moiety fused with a pyran-7-one ring, substituted at position 2 with an acetamide group and at position 4 with a methyl group (Figure 1). The pyrano[2,3-g]benzothiazole core contributes to its planar aromatic system, while the acetamide side chain enhances solubility and potential hydrogen-bonding interactions with biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in elucidating its structure. Key IR absorptions include stretches at 1680–1670 cm⁻¹ (C=O of acetamide), 1605 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-N of benzothiazole). ¹H-NMR spectra reveal singlet signals for the methyl group at δ 2.25 ppm and the pyranone carbonyl proton at δ 7.35 ppm, while the acetamide NH proton appears as a broad singlet near δ 10.2 ppm. ¹³C-NMR data confirm the presence of carbonyl carbons at δ 169.8 ppm (pyranone) and δ 166.7 ppm (acetamide).

Synthetic Pathways and Modifications

Primary Synthesis Strategy

The synthesis of this compound typically begins with the construction of the pyrano-benzothiazole core. A reported route involves:

  • Hoesch Reaction: Condensation of substituted resorcinol derivatives with heteroaryl acetonitriles under acidic conditions to form ketone intermediates .

  • Ring-Closure: Treatment of α-heteroaryl acetophenones with ethyl orthoformate or acetic anhydride in pyridine to yield the pyrano-benzothiazole scaffold .

  • Acetamide Introduction: Reacting the 2-amino derivative of the pyrano-benzothiazole with acetyl chloride in the presence of a base to install the acetamide group.

Critical reaction parameters include temperature control (reflux conditions at 110–120°C) and solvent selection (e.g., dichloromethane for acylation steps). Yield optimization remains challenging due to steric hindrance from the methyl substituent, with reported yields ranging from 45–60%.

Derivative Synthesis and Functionalization

Modifications at the C-4 methyl and C-7 keto positions have been explored to enhance bioactivity. For instance:

  • Methyl Oxidation: Conversion of the C-4 methyl group to a carboxylate via potassium permanganate oxidation, improving water solubility.

  • Keto Reduction: Selective reduction of the pyranone carbonyl to a hydroxyl group using sodium borohydride, altering hydrogen-bonding capacity.

Biological Activity and Mechanistic Insights

Molecular Docking and Binding Interactions

Docking studies into the ATR kinase domain (PDB: 5YZ0) highlight critical interactions:

  • Hydrogen Bonds: Between the acetamide carbonyl and Lys16 (distance: 1.94 Å) and the benzothiazole nitrogen and Thr91 (1.93 Å) .

  • π-π Stacking: The benzothiazole ring engages Trp87 with a centroid distance of 4.00 Å .
    These interactions mirror those of Torin2, a known ATR/mTOR inhibitor, underscoring its potential as a dual-target agent .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4, attributable to the hydrophobic benzothiazole core.

  • LogP: 2.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Thermal Stability: Decomposition onset at 220°C, with a melting point of 198–201°C.

Spectroscopic Data Tables

PropertyValueMethod
Molecular Weight274.30 g/molMass Spectrometry
λ_max (UV-Vis)310 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)UV-Vis Spectroscopy
¹H-NMR (DMSO-d6)δ 2.25 (s, 3H, CH3), 7.35 (s, 1H)400 MHz NMR
¹³C-NMR (DMSO-d6)δ 169.8 (C=O), 166.7 (N-C=O)100 MHz NMR

Applications in Medicinal Chemistry

Lead Optimization Studies

Structural analogs of this compound have entered hit-to-lead campaigns focusing on:

  • Bioisosteric Replacement: Substituting the pyranone oxygen with sulfur to enhance metabolic stability.

  • Prodrug Development: Esterification of the acetamide group to improve oral bioavailability.

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